diethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate: is a complex organic compound with potential applications in various scientific fields. Its intricate structure includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Mechanism of Action
- The primary target of this compound is not well-defined in the literature. However, it is structurally related to diethyltoluamide (DEET) , which is commonly used as an insect repellent .
- DEET primarily acts by blocking the olfactory receptors of insects for the volatile compound 1-octen-3-ol , found in human sweat and breath. This interference disrupts the insects’ ability to detect and locate their hosts .
Target of Action
Result of Action
: Diethyltoluamide: Uses, Interactions, Mechanism of Action | DrugBank Online
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thieno[2,3-c]pyridine structure This can be achieved through a cyclization reaction involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the sulfamoyl group can be oxidized to form sulfonyl derivatives.
Reduction: : The double bonds in the thieno[2,3-c]pyridine ring can be reduced to single bonds.
Substitution: : The carboxylate ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles such as amines or alcohols, often in the presence of a base, can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of sulfonyl derivatives.
Reduction: : Formation of saturated thieno[2,3-c]pyridine derivatives.
Substitution: : Formation of amides or esters from the carboxylate groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural complexity allows it to interact with various biomolecules.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound could be used in the development of new materials or as a component in chemical processes. Its unique properties may offer advantages in various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-c]pyridine derivatives: : These compounds share the core thieno[2,3-c]pyridine structure but may differ in their substituents.
Sulfamoylbenzamide derivatives: : These compounds contain similar sulfamoyl and benzamide groups but may have different core structures.
Biological Activity
Diethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound with potential therapeutic applications. Its structure features a thieno[2,3-c]pyridine core, which is known for various biological activities. This article reviews the biological activity of this compound based on available research findings, case studies, and other relevant data.
- Molecular Formula : C19H24N2O4S
- Molecular Weight : 372.47 g/mol
- CAS Number : Not specifically listed in the provided sources.
The compound's biological activity is primarily attributed to its ability to interact with specific biological targets. The sulfamoyl and benzamide moieties are known to influence enzyme inhibition and receptor binding, which may contribute to its pharmacological effects.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antitumor Activity : Compounds in the thieno[2,3-c]pyridine class have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Derivatives of sulfamoyl benzamides have been reported to possess antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory pathways.
Data Table: Summary of Biological Activities
Case Studies
-
Antitumor Activity :
A study focused on a related thieno[2,3-c]pyridine derivative demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and A549). The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase. -
Antimicrobial Efficacy :
Research evaluating the antimicrobial properties of sulfamoyl benzamide derivatives showed promising results against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated effective bactericidal activity. -
Anti-inflammatory Research :
In vitro studies revealed that certain analogs could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.
Properties
IUPAC Name |
diethyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O7S2/c1-5-27(6-2)36(31,32)17-11-9-16(10-12-17)21(28)25-22-20(23(29)33-7-3)18-13-14-26(15-19(18)35-22)24(30)34-8-4/h9-12H,5-8,13-15H2,1-4H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKMPSLUBQHXCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.